molecular formula C16H13ClN2O B15074638 9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one CAS No. 13450-06-1

9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one

Katalognummer: B15074638
CAS-Nummer: 13450-06-1
Molekulargewicht: 284.74 g/mol
InChI-Schlüssel: UZWOFDBYRWGSKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one is a chemical compound that belongs to the class of imidazoisoindoles This compound is characterized by the presence of a chlorophenyl group attached to the imidazoisoindole core

Vorbereitungsmethoden

The synthesis of 9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis.

Analyse Chemischer Reaktionen

9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorophenyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have investigated its potential as a bioactive compound with various biological activities.

    Medicine: Research has focused on its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one can be compared with other similar compounds, such as:

  • 9b-(4-Chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
  • 9b-(4-Chlorophenyl)-1-(3-methoxybenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one These compounds share a similar core structure but differ in the substituents attached to the imidazoisoindole ring. The uniqueness of this compound lies in its specific chlorophenyl substitution, which can influence its chemical and biological properties.

Eigenschaften

CAS-Nummer

13450-06-1

Molekularformel

C16H13ClN2O

Molekulargewicht

284.74 g/mol

IUPAC-Name

9b-(3-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one

InChI

InChI=1S/C16H13ClN2O/c17-12-5-3-4-11(10-12)16-14-7-2-1-6-13(14)15(20)19(16)9-8-18-16/h1-7,10,18H,8-9H2

InChI-Schlüssel

UZWOFDBYRWGSKE-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.